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molecular formula C11H16N2O2 B8739678 2-(2-Dimethylamino-ethoxy)-benzamide

2-(2-Dimethylamino-ethoxy)-benzamide

Cat. No. B8739678
M. Wt: 208.26 g/mol
InChI Key: MWYGQYKTVKAWDV-UHFFFAOYSA-N
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Patent
US06235738B1

Procedure details

A solution of 2-hydroxy-benzamide (10 g) and potassium carbonate (35.4 g) in dioxane (50 ml) and water (4.5 ml) was added with N,N-dimethyl-2-chlorethylamine hydrochloride (6.5 g). The mixture was heated at 85° C. for 3 hours. The solvent was evaporated off, the resulting residue was poured into 5% HCI and extracted with diethyl ether. The aqueous phase was adjusted to pH with sodium bicarbonate, then extracted with ethyl acetate. The organic layer was dried and evaporated to dryness to give the title compound as a white solid (5.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].Cl.[CH3:18][N:19]([CH2:21][CH2:22]Cl)[CH3:20]>O1CCOCC1.O>[CH3:18][N:19]([CH3:20])[CH2:21][CH2:22][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)N)C=CC=C1
Name
Quantity
35.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.5 g
Type
reactant
Smiles
Cl.CN(C)CCCl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
ADDITION
Type
ADDITION
Details
the resulting residue was poured into 5% HCI
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=C(C(=O)N)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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